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Abstract

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its
potential as a repurposed therapeutic agent, particularly in oncology. Its mechanism of action
extends beyond its anti-parasitic properties to a profound influence on fundamental cellular
processes, most notably cellular metabolism and bioenergetics. This technical guide provides
an in-depth examination of the effects of niclosamide on cellular energy pathways, including its
role as a mitochondrial uncoupler and its impact on glycolysis. Detailed experimental protocols
for key assays, quantitative data summaries, and visualizations of the affected signaling
pathways are presented to serve as a comprehensive resource for researchers and drug
development professionals investigating the therapeutic potential of niclosamide.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining
cellular homeostasis, providing energy, and supplying building blocks for biosynthesis. In many
pathological states, particularly cancer, metabolic pathways are significantly reprogrammed to
support rapid proliferation and survival. Niclosamide has emerged as a potent modulator of
these altered metabolic states. Its primary mechanism of action is the uncoupling of
mitochondrial oxidative phosphorylation, which disrupts the mitochondrial membrane potential
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and inhibits ATP synthesis.[1][2][3] This disruption of cellular energy balance triggers a cascade
of downstream effects, impacting various signaling pathways crucial for cell growth and
survival. This guide will delve into the core mechanisms of niclosamide's action on cellular
bioenergetics, providing both the theoretical framework and practical methodologies for its
study.

Core Mechanism of Action: Mitochondrial
Uncoupling

Niclosamide acts as a protonophore, shuttling protons across the inner mitochondrial
membrane and dissipating the proton gradient that is essential for ATP synthesis by ATP
synthase.[1] This uncoupling of the electron transport chain from oxidative phosphorylation
leads to a decrease in mitochondrial membrane potential and a subsequent reduction in
cellular ATP levels.[1][2][3][4][5]

Impact on Oxygen Consumption Rate (OCR)

As a mitochondrial uncoupler, niclosamide typically leads to an initial increase in the oxygen
consumption rate (OCR) as the electron transport chain attempts to compensate for the
dissipated proton gradient. However, at higher concentrations or with prolonged exposure,
niclosamide can inhibit mitochondrial respiration, leading to a decrease in OCR.[6][7]

Impact on Extracellular Acidification Rate (ECAR)

The disruption of mitochondrial ATP production often forces cells to rely more heavily on
glycolysis for their energy needs. This metabolic shift results in an increased rate of lactate
production, which is extruded from the cell, leading to an increase in the extracellular
acidification rate (ECAR).[8]

Quantitative Data on Niclosamide's Bioenergetic
Effects

The following tables summarize the quantitative effects of niclosamide on key bioenergetic
parameters as reported in various studies.

Table 1: Effect of Niclosamide on Oxygen Consumption Rate (OCR)
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Niclosamid
. Effect on
. Incubation Effect on .
Cell Line . ) Maximal Reference
Concentrati Time Basal OCR L
Respiration
on (uM)
SW1353 1.2,2.0 24 h Inhibition Inhibition 9]
CAL78 1.2,2.0 24 h Inhibition Inhibition 9]
HCT116 -~ -~
7.5 Not Specified  Increase Not Specified  [10]
p53+/+
HCT116 N N
7.5 Not Specified  Increase Not Specified  [10]
p53-/-
Dramatic Dramatic
SKOV3 4,8 8h ) ) [11]
Reduction Reduction
Dramatic Dramatic
HO08910 4,8 8h _ _ [11]
Reduction Reduction
ACC cell N N N
i Not Specified  Not Specified Increase Not Specified  [12]
ines
T-ALL cells Not Specified  Not Specified  Decrease Not Specified  [7]
Table 2: Effect of Niclosamide on Extracellular Acidification Rate (ECAR)
Niclosamide .
. . Incubation Effect on
Cell Line Concentration ] Reference
Time ECAR
(M)
ACC cell lines Not Specified Not Specified Increase [12]
T-ALL cells Not Specified Not Specified Inhibition [7]
SKOV3 4,8 Not Specified Initial Increase [11]
HO8910 4,8 Not Specified Initial Increase [11]

Table 3: Effect of Niclosamide on Cellular ATP Levels
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Niclosamide .
. . Incubation Effect on ATP
Cell Line Concentration . Reference
Time Levels
(nV)

Significant Dose-
KKU-100 IC25, IC50, IC75 48h Dependent [1]

Suppression

Significant Dose-
KKU-213A IC25,I1C50,IC75 48h Dependent [1]

Suppression

HelLa 1,10 8h Reduction [41[5]
2 (Nic), 5 (ND-
HCT116 ) 48 h Sharp Drop [10]
Nic)
Significant
A549 25 24 h _ [13]
Reduction
Significant
CL1-5 2.5 24 h ) [13]
Reduction
Melanoma cells 1 1h Reduction [14]

Key Signaling Pathways Modulated by Niclosamide

The metabolic stress induced by niclosamide activates and inhibits several key signaling
pathways that are often dysregulated in cancer.

Wnt/B-catenin Signaling Pathway

Niclosamide is a potent inhibitor of the Wnt/p-catenin signaling pathway.[15][16][17][18] It has
been shown to suppress the expression of the Wnt co-receptor LRP6 and promote its
degradation.[16][17] This leads to the destabilization of 3-catenin, preventing its nuclear
translocation and the subsequent transcription of Wnt target genes involved in proliferation and
survival.[16][17]
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Niclosamide inhibits the Wnt/p-catenin signaling pathway.
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AMPK/mTOR Signaling Pathway

By depleting cellular ATP levels, niclosamide increases the AMP/ATP ratio, leading to the
activation of AMP-activated protein kinase (AMPK).[14][19] Activated AMPK, in turn, inhibits the
mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell
growth, proliferation, and autophagy.[20][21] Inhibition of MTORC1 can lead to cell cycle arrest
and the induction of autophagy.
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Niclosamide activates AMPK and inhibits mTORC1 signaling.
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GSK-3p Signaling

Niclosamide has also been shown to modulate the activity of Glycogen Synthase Kinase 33
(GSK-3B), a key regulator of numerous cellular processes, including metabolism and cell fate.
[22][23][24][25] By influencing GSK-3[ activity, niclosamide can impact (3-catenin stability,
further contributing to the inhibition of the Wnt signaling pathway.[22][24]
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Niclosamide modulates GSK-3[3 activity, leading to -catenin degradation.
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Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of
niclosamide on cellular metabolism and bioenergetics.

Measurement of Oxygen Consumption Rate (OCR) and
Extracellular Acidification Rate (ECAR) using Seahorse
XF Analyzer

Objective: To measure mitochondrial respiration and glycolysis in real-time in live cells treated
with niclosamide.

Materials:

Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent Technologies)

o Seahorse XF Cell Culture Microplates

o XF Calibrant Solution

e Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
» Niclosamide stock solution (in DMSO)

e Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

o 2-Deoxy-D-glucose (2-DG) (for glycolysis stress test)

Cells of interest

Procedure:

o Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined
optimal density and allow them to adhere overnight.

o Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant
solution overnight at 37°C in a non-CO2 incubator.
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e Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

e Prepare Niclosamide and Inhibitors: Prepare fresh dilutions of niclosamide and
mitochondrial/glycolysis inhibitors in the assay medium.

e Medium Exchange: Remove the growth medium from the cells and wash twice with the
assay medium. Add the final volume of assay medium to each well.

» Equilibration: Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow the
temperature and pH to equilibrate.

e Seahorse Assay:

o Load the hydrated sensor cartridge with the prepared niclosamide and inhibitor solutions
into the appropriate injection ports.

o Calibrate the instrument.
o Place the cell plate into the Seahorse XF analyzer and initiate the assay protocol.

o Atypical protocol involves measuring basal OCR and ECAR, followed by sequential
injections of niclosamide, oligomycin, FCCP, and rotenone/antimycin A.

» Data Analysis: After the run, normalize the data to cell number and analyze the OCR and
ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration,
maximal respiration, spare respiratory capacity, and glycolytic rate.[11][12]

Measurement of Cellular ATP Levels

Objective: To quantify the intracellular ATP concentration following niclosamide treatment.
Materials:

o CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent

o White-walled 96-well plates

e Luminometer
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e Cells of interest

¢ Niclosamide stock solution (in DMSO)

e ATP standard solution

Procedure:

o Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

¢ Niclosamide Treatment: Treat the cells with various concentrations of niclosamide for the
desired duration. Include vehicle-treated controls.

o ATP Standard Curve: Prepare a standard curve of ATP in the same culture medium.

e Assay Protocol:

o

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

[e]

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each
well.

[e]

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

o

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
e Luminescence Measurement: Measure the luminescence using a luminometer.

o Data Analysis: Subtract the background luminescence (wells with medium only) from all
readings. Use the ATP standard curve to calculate the ATP concentration in each sample.
Normalize the ATP levels to cell number or protein concentration.[1][13][26]

Measurement of Mitochondrial Membrane Potential
(AWm)

Objective: To assess the effect of niclosamide on the mitochondrial membrane potential.

Materials:
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o Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 dye
e Fluorescence microscope or flow cytometer

e Cells of interest

e Niclosamide stock solution (in DMSO)

e FCCP (as a positive control for depolarization)

e Hoechst 33342 or DAPI (for nuclear staining)
Procedure (using TMRE):

o Cell Seeding: Seed cells on glass-bottom dishes (for microscopy) or in appropriate plates
(for flow cytometry) and allow them to adhere.

¢ Niclosamide Treatment: Treat the cells with niclosamide for the desired time. Include a
vehicle control and a positive control (FCCP).

e TMRE Staining:

o Remove the treatment medium and incubate the cells with a low concentration of TMRE
(e.g., 25-100 nM) in fresh medium for 15-30 minutes at 37°C.

o Wash the cells with fresh medium to remove excess dye.
e Imaging or Flow Cytometry:

o Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set
for TMRE (e.g., excitation ~549 nm, emission ~575 nm). Co-stain with a nuclear dye if
desired.

o Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze the
TMRE fluorescence using a flow cytometer.

» Data Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence
indicates mitochondrial depolarization.[1][27]
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Conclusion

Niclosamide exerts a profound and multifaceted effect on cellular metabolism and
bioenergetics. Its primary action as a mitochondrial uncoupler triggers a cascade of events,
including the depletion of ATP, alterations in oxygen consumption and glycolysis, and the
modulation of key signaling pathways that govern cell growth and survival. The detailed
experimental protocols and compiled quantitative data provided in this guide offer a robust
framework for researchers to investigate and harness the metabolic-modulating properties of
niclosamide for therapeutic applications. A thorough understanding of its impact on cellular
bioenergetics is paramount for the continued development of niclosamide as a promising agent
in the treatment of cancer and other metabolic diseases.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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